![molecular formula C8H13F2NO B12279065 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine](/img/structure/B12279065.png)
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Difluoromethyl)-2-oxabicyclo[222]octan-4-amine is a chemical compound with the molecular formula C9H15F2NO It is characterized by the presence of a difluoromethyl group attached to a bicyclic structure containing an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine typically involves the reaction of a bicyclic precursor with a difluoromethylating agent. One common method is the reaction of 2-oxabicyclo[2.2.2]octane with difluoromethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Análisis De Reacciones Químicas
Types of Reactions
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The difluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amine derivatives .
Aplicaciones Científicas De Investigación
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The pathways involved may include modulation of enzyme activity and receptor signaling .
Comparación Con Compuestos Similares
Similar Compounds
- 4-(Difluoromethyl)bicyclo[2.2.2]octan-1-amine
- 1,4-Diazabicyclo[2.2.2]octane
Uniqueness
1-(Difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine is unique due to the presence of both a difluoromethyl group and an oxygen atom in its bicyclic structure. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C8H13F2NO |
|---|---|
Peso molecular |
177.19 g/mol |
Nombre IUPAC |
1-(difluoromethyl)-2-oxabicyclo[2.2.2]octan-4-amine |
InChI |
InChI=1S/C8H13F2NO/c9-6(10)8-3-1-7(11,2-4-8)5-12-8/h6H,1-5,11H2 |
Clave InChI |
KBHSXFRYSJHXIG-UHFFFAOYSA-N |
SMILES canónico |
C1CC2(CCC1(CO2)N)C(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(4R,5S)-2,2,5-trimethyl-1,3-dioxolan-4-yl]methyl 4-methylbenzenesulfonate](/img/structure/B12278988.png)
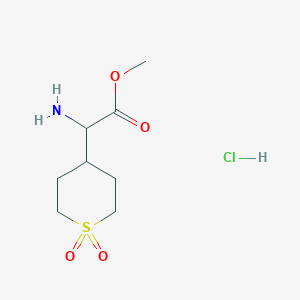
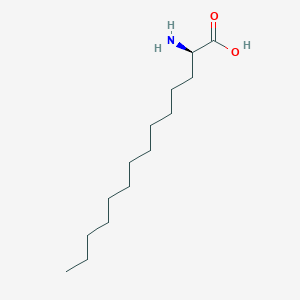

![N-hydroxy-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine-3-carboximidamide](/img/structure/B12279000.png)
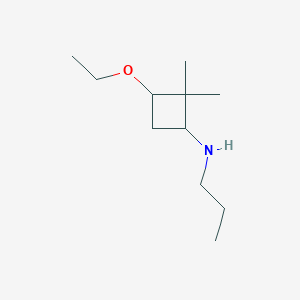
![3-Propyl-3-azabicyclo[3.1.1]heptan-6-amine](/img/structure/B12279011.png)
![Dimethyl (S)-2-[Bis(Boc)amino]pentanedioate](/img/structure/B12279015.png)

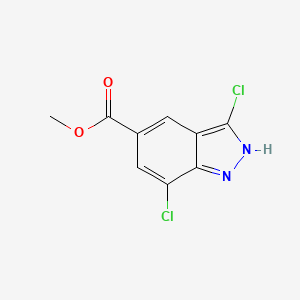
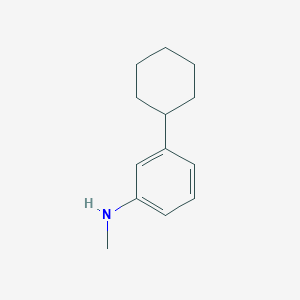
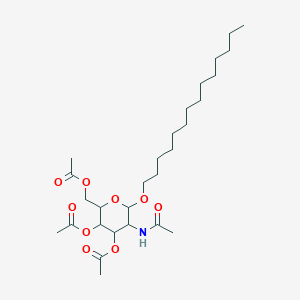

![3-(3-methyl-1H-pyrazol-1-yl)-6-(4-{7H-pyrrolo[2,3-d]pyrimidin-4-yl}piperazin-1-yl)pyridazine](/img/structure/B12279066.png)
